N-Phenylpyridine-4-sulfonamide
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Overview
Description
4-Pyridinesulfonamide,N-phenyl-(9CI) is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of pyridine and sulfonamide, featuring a phenyl group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinesulfonamide,N-phenyl-(9CI) typically involves the reaction of pyridine-4-sulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 4-Pyridinesulfonamide,N-phenyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinesulfonamide,N-phenyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-Pyridinesulfonamide,N-phenyl-(9CI) has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinesulfonamide,N-phenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group enhances the compound’s binding affinity and specificity towards its targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Pyridinesulfonamide,N-methyl-(9CI): Similar structure but with a methyl group instead of a phenyl group.
4-Pyridinesulfonamide,N-ethyl-(9CI): Similar structure but with an ethyl group instead of a phenyl group.
4-Pyridinesulfonamide,N-propyl-(9CI): Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: 4-Pyridinesulfonamide,N-phenyl-(9CI) is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and binding affinity towards specific molecular targets. This makes it more effective in certain applications compared to its methyl, ethyl, or propyl analogs .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-phenylpyridine-4-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-6-8-12-9-7-11)13-10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
KGQOSECAOBTQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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